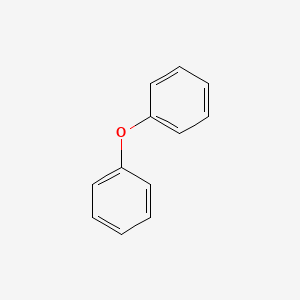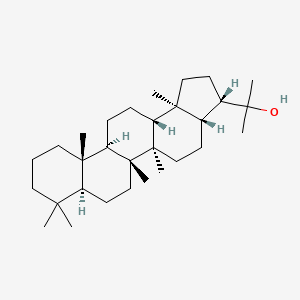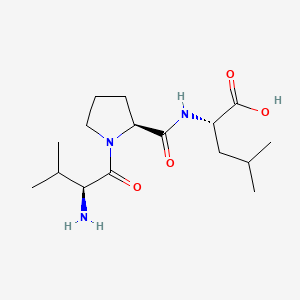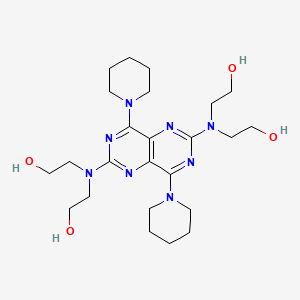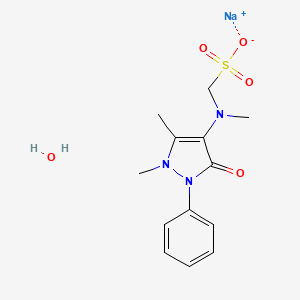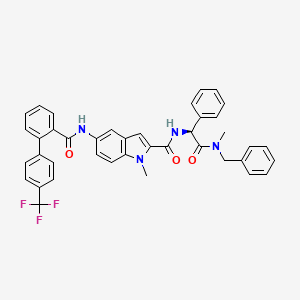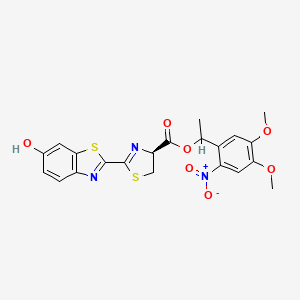
Éster 1-(4,5-dimetoxi-2-nitrofenil)etílico de D-Luciferina
Descripción general
Descripción
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is a derivative of D-Luciferin, a well-known bioluminescent compound. This esterified form is often referred to as DMNPE-caged luciferin. It is widely used in bioluminescence imaging due to its ability to cross cell membranes and release active luciferin upon exposure to UV light or enzymatic action .
Aplicaciones Científicas De Investigación
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: has a wide range of applications in scientific research:
Bioluminescence Imaging: Used for in vivo imaging of gene expression, tumor progression, and drug efficacy in animal models.
Intracellular Function Studies: Employed to study intracellular activities such as gene transcription and ATP levels
Biotechnology: Utilized in various assays to monitor cellular processes in real-time.
Mecanismo De Acción
Target of Action
The primary target of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, also known as DMNPE-caged Luciferin, is the enzyme luciferase . Luciferase is a bioluminescent enzyme that oxidizes luciferin, its natural ligand .
Mode of Action
DMNPE-caged Luciferin is a cell-membrane permeable compound . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This release of active luciferin inside the cell allows for the interaction with its primary target, luciferase .
Biochemical Pathways
The interaction between luciferin and luciferase results in the oxidation of luciferin, a process that emits energy in the form of light . This light emission is a result of the luciferase-catalyzed reaction, which requires ATP and Mg2+ as co-factors . The emitted light has a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .
Pharmacokinetics
DMNPE-caged Luciferin is soluble in DMSO or DMF . It readily crosses cell membranes, making it efficient for use in intracellular studies . Once inside the cell, the ester is continuously hydrolyzed to a supply of D-Luciferin .
Result of Action
The result of the action of DMNPE-caged Luciferin is the emission of light due to the oxidation of luciferin by luciferase . This light emission makes it easier to follow changes in gene expression in live cells .
Action Environment
The action of DMNPE-caged Luciferin is influenced by environmental factors such as temperature and the presence of oxygen . The light emission from the luciferase-catalyzed reaction shifts to red light in vivo at 37°C . The presence of oxygen is also necessary for the yellow-green emission .
Análisis Bioquímico
Biochemical Properties
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a substrate for the Firefly luciferase enzyme . It utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C . The compound interacts with the luciferase enzyme, which oxidizes the substrate, emitting energy in the form of light in the process .
Cellular Effects
This compound can readily cross cell membranes, making it useful for measuring intracellular functions . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This allows for the real-time, non-invasive monitoring of changes in gene expression in live cells .
Molecular Mechanism
The molecular mechanism of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its interaction with the luciferase enzyme. The enzyme oxidizes the substrate, which then emits energy in the form of light . This process requires ATP and Mg2+ as co-factors .
Temporal Effects in Laboratory Settings
In laboratory settings, D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is known for its stability and long-term effects on cellular function . It allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) .
Dosage Effects in Animal Models
In animal models, the injection of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester allows for the monitoring of disease progression and/or drug efficacy
Metabolic Pathways
The metabolic pathways involving D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester are primarily related to its role as a substrate for the luciferase enzyme
Transport and Distribution
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can readily cross cell membranes, allowing it to be transported and distributed within cells
Subcellular Localization
Once inside the cell, D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can be released by UV light or by the action of endogenous intracellular esterases This suggests that it may be localized in areas of the cell where these esterases are present
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing active D-Luciferin.
Photolysis: UV light can cleave the ester bond, releasing active D-Luciferin
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at physiological pH.
Photolysis: Requires exposure to UV light, usually in a controlled laboratory setting
Major Products Formed
The primary product formed from these reactions is active D-Luciferin, which can then participate in bioluminescent reactions catalyzed by luciferase .
Comparación Con Compuestos Similares
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is unique due to its ability to cross cell membranes and release active luciferin upon specific triggers. Similar compounds include:
D-Luciferin: The parent compound, which does not have the membrane-crossing ability of the esterified form.
Coelenterazine: Another bioluminescent compound used in similar applications but with different spectral properties
This compound’s unique ability to be activated by both enzymatic and photolytic means makes it particularly versatile for various research applications.
Propiedades
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223920-67-0 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


